molecular formula C9H13NO3 B3362266 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione CAS No. 96796-34-8

2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3362266
CAS No.: 96796-34-8
M. Wt: 183.2 g/mol
InChI Key: NPRCSCNKVIXKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the class of isoindoles Isoindoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione typically involves ring-closure reactions, isoindoline aromatization, and ring transformations. One common method includes the cyclization of benzylic amines and the intramolecular α-arylation of amino esters . These reactions often require specific catalysts such as AuCl3 or Pd-catalysis to facilitate the formation of the isoindole structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-3a-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride
  • 2H-Isoindoles

Comparison: 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to other isoindoles, this compound may exhibit different solubility, stability, and interaction profiles with various targets .

Properties

IUPAC Name

2-methoxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-10-8(11)6-4-2-3-5-7(6)9(10)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRCSCNKVIXKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C2CCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622322
Record name 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96796-34-8
Record name 2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-Methoxyhexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.